

Functionalization of the alkyne group in "Pent-1-yn-3-amine"

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Compound of Interest

Compound Name: *Pent-1-yn-3-amine*

Cat. No.: B3370914

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Sonogashira Coupling: Synthesis of Aryl-Substituted Alkynes

Application Note:

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.^[2] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.^[2] For **Pent-1-yn-3-amine**, this reaction allows for the direct attachment of aromatic or heteroaromatic rings to the alkyne terminus. The resulting arylalkyne structures are rigid scaffolds commonly found in enzyme inhibitors, receptor binding agents, and other pharmacologically active compounds.^[1] Copper-free and amine-free protocols have also been developed to circumvent issues with by-product formation and to broaden the substrate scope.^{[3][4][5]}

Quantitative Data Summary:

Entry	Aryl Halide (Ar-X)	Catalyst System	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Iodobenzene	PdCl ₂ (PPh ₃) ₂ / CuI	Et ₃ N	THF	RT	6	~95
2	4-Bromotoluene	Pd(PPh ₃) ₄ / CuI	DIPA	DMF	80	12	~88
3	2-Chloropyridine	PdCl ₂ (dpdpf) / CuI	Cs ₂ CO ₃	Toluene	100	24	~75
4	4-Iodoanisole	Pd/C (amine-free)	K ₂ CO ₃	EtOH	80	18	~90

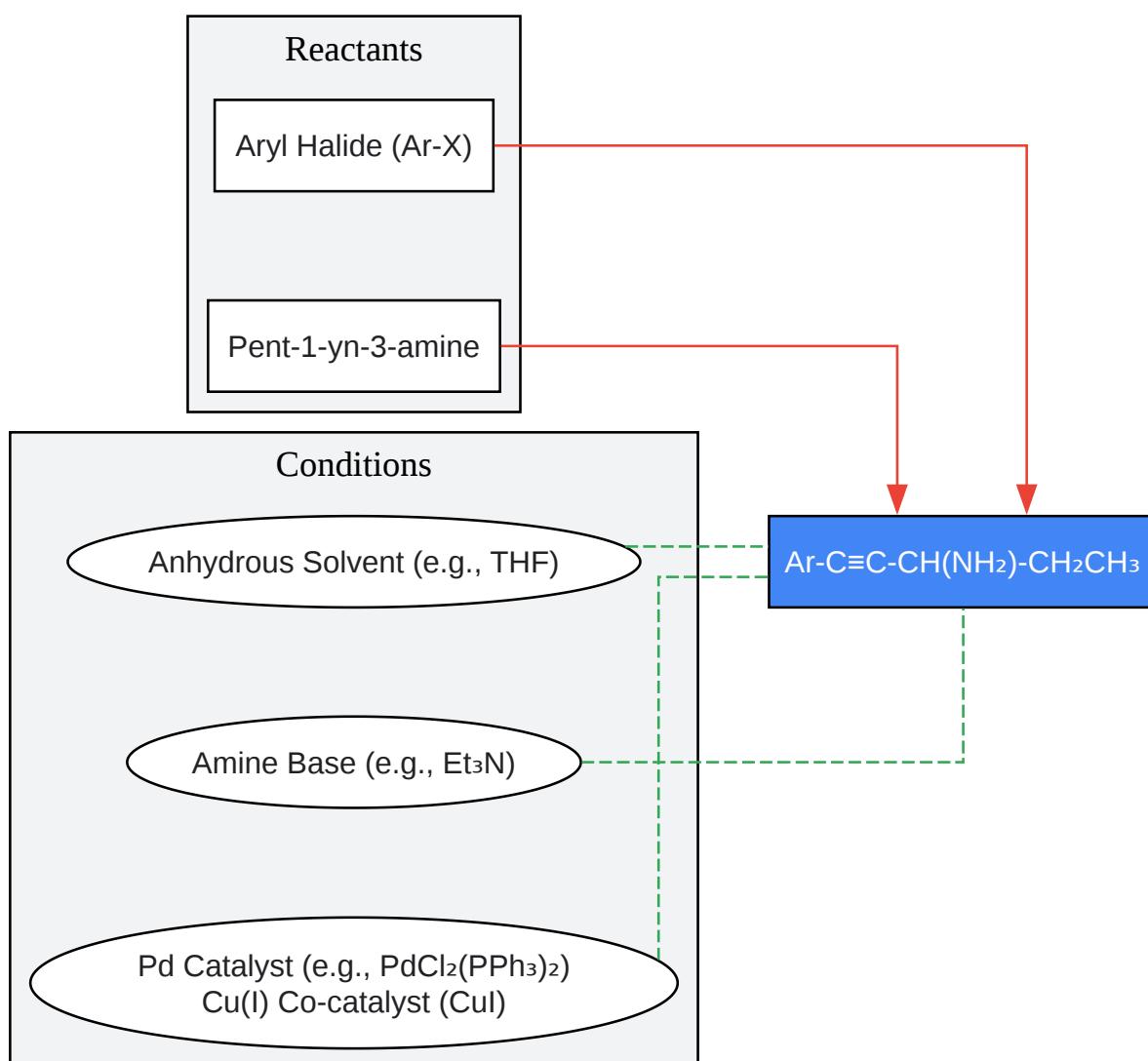
Note: Data are representative examples based on typical Sonogashira reaction outcomes.

Experimental Protocol: Palladium/Copper-Catalyzed Sonogashira Coupling

- Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
- Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF, 10 mL) followed by an amine base (e.g., triethylamine, 3.0 mmol).
- Substrate Addition: Add **Pent-1-yn-3-amine** (1.2 mmol) dropwise to the stirred solution.
- Reaction: Stir the mixture at room temperature or heat as required (see table for examples). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Workup: Upon completion, cool the reaction to room temperature and filter it through a pad of Celite to remove the catalyst.

- Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution, followed by brine.
- Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired functionalized propargylamine.

Visualization:



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Caption: Sonogashira coupling workflow.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

Application Note:

"Click Chemistry" refers to reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.^[6] The premier example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.^{[6][7]} This reaction is exceptionally reliable and tolerant of a vast range of functional groups, making it ideal for bioconjugation, drug discovery, and materials science.^[1] Functionalizing **Pent-1-yn-3-amine** via CuAAC allows for its covalent attachment to biomolecules (peptides, proteins, DNA), polymers, or surfaces decorated with azide handles. The resulting triazole ring is not just a linker; it can also engage in hydrogen bonding and dipole interactions, contributing to the biological activity of the final molecule.

Quantitative Data Summary:

Entry	Azide (R-N ₃)	Copper Source	Reducing Agent	Ligand	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Benzyl Azide	CuSO ₄ ·5H ₂ O	Sodium Ascorbate	THPTA	H ₂ O/t-BuOH	RT	1	>95
2	Azido-PEG ₃	CuSO ₄ ·5H ₂ O	Sodium Ascorbate	None	H ₂ O/DMSO	RT	2	>90
3	1-Azido-4- amantan	CuBr	None	TBTA	CH ₂ Cl ₂ / t-BuOH	45	12	~85
4	Glycyl Azide HCl	CuSO ₄ ·5H ₂ O	Sodium Ascorbate	THPTA	H ₂ O	RT	0.5	>98

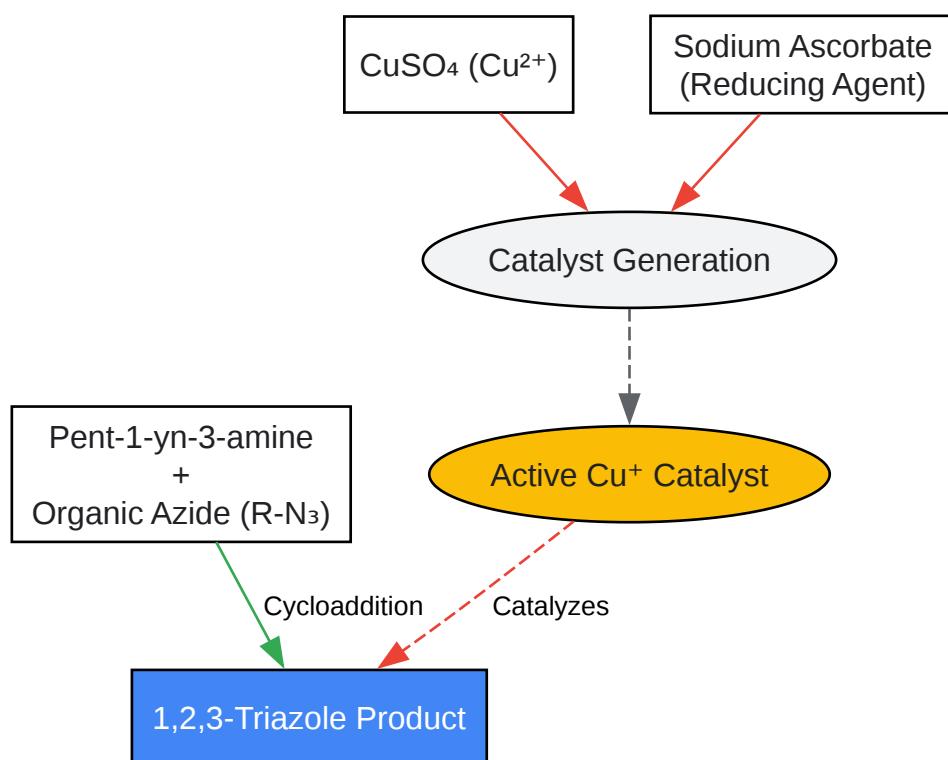
Note: Data are representative examples based on typical CuAAC reaction outcomes.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Experimental Protocol: General Aqueous CuAAC Reaction

- Stock Solutions: Prepare the following stock solutions:
 - Pent-1-yn-3-amine** in water or a suitable buffer (e.g., 10 mM).
 - Azide-containing molecule in water or DMSO (e.g., 10 mM).
 - Copper(II) Sulfate (CuSO₄) in water (e.g., 20-100 mM).[\[9\]](#)
 - Sodium Ascorbate in water (e.g., 100-300 mM). Prepare this solution fresh.[\[9\]](#)
 - (Optional) Water-soluble ligand like THPTA in water (e.g., 100 mM).[\[8\]](#)[\[9\]](#)
- Reaction Mixture: In a microcentrifuge tube, combine the reagents in the following order:

- **Pent-1-yn-3-amine** (1.0 eq).
- Azide-containing molecule (1.1 eq).
- (Optional) THPTA ligand solution (e.g., 0.5 eq).[8]
- CuSO_4 solution (e.g., 0.1 eq).[8]
- Initiation: Vortex the mixture briefly. Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution (e.g., 1.0-2.0 eq).[8]
- Reaction: Protect the reaction from light and allow it to proceed at room temperature for 30 minutes to 2 hours.[8][9] The reaction is often complete within minutes.
- Analysis and Purification: Monitor the reaction by LC-MS. The product can be purified by reverse-phase HPLC or other methods suitable for the specific product's properties. For small molecules, standard extraction and silica gel chromatography may be applicable.

Visualization:



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Caption: Catalytic cycle of CuAAC.

Hydroamination: Synthesis of Enamines and Heterocycles

Application Note:

Hydroamination involves the addition of an N-H bond across a carbon-carbon multiple bond. [10] For the alkyne in **Pent-1-yn-3-amine**, this can occur either intermolecularly with another amine or intramolecularly, leading to cyclic structures. Transition metal catalysts, particularly those based on rhodium, gold, or lanthanides, are often employed to facilitate this transformation.[10][11][12] Intermolecular hydroamination of **Pent-1-yn-3-amine** with a secondary amine would yield a substituted enamine, a valuable intermediate for further synthesis.[13] Intramolecular hydroamination, if sterically favorable, could lead to the formation of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.[12][14] The regioselectivity (Markovnikov vs. anti-Markovnikov addition) can often be controlled by the choice of catalyst and reaction conditions.[15]

Quantitative Data Summary:

Entry	Amine	Catalyst System		Additive	Solvent	Temp (°C)	Time (h)	Yield (%)	Product Type
		st	System						
1	Morpholine	[Rh(CO) DCl] ₂ / rac- BINAP		Mandelic Acid	DCE	80	15	~79	Enamine
2	Piperidine	(PNO)Rh/CuBr		Et ₃ N	Toluene	100	2	~92	Enamine
3	Aniline	AuCl ₃	None		CH ₃ CN	80	12	~70	Enamine
4	Intramolecular	Cp' ₂ Sm CH(TM S) ₂		None	Pentane	RT	1	~88	Cyclic Imine

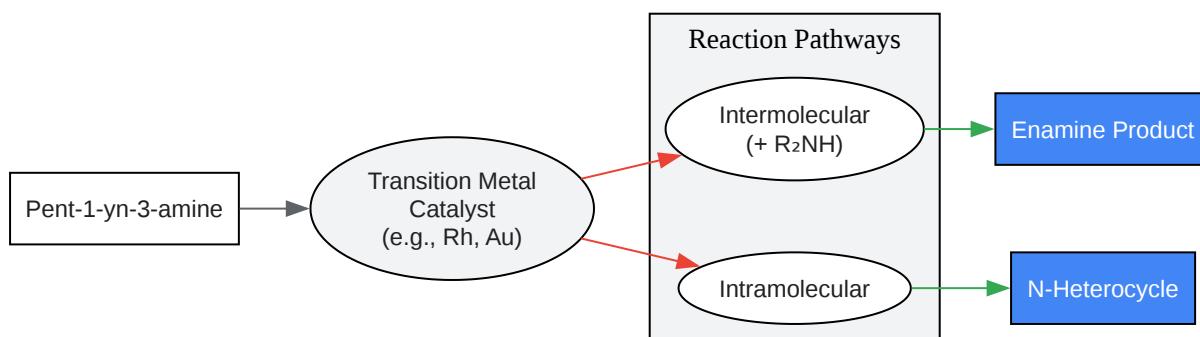
Note: Data are representative examples based on hydroamination of similar propargylamines or alkynes.[12][13][15]

Experimental Protocol: Rhodium-Catalyzed Intermolecular Hydroamination

- Reaction Setup: In a sealable vial, combine [Rh(COD)Cl]₂ (0.025 mmol, 2.5 mol%), a phosphine ligand such as rac-BINAP (0.05 mmol, 5 mol%), and a Brønsted acid additive like mandelic acid (0.5 mmol, 50 mol%).[13]
- Reagent Addition: Add the solvent (e.g., 1,2-dichloroethane, DCE, 4 mL).[13]
- Substrate Addition: Add the secondary amine (e.g., morpholine, 2.0 mmol) followed by **Pent-1-yn-3-amine** (1.0 mmol).
- Reaction: Seal the vial tightly and place it in a preheated oil bath at 80 °C for 15-24 hours. [13]

- Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
- Purification: Purify the residue directly by flash column chromatography on silica gel (using an eluent system such as hexane/ethyl acetate with 1% triethylamine to prevent product streaking) to isolate the enamine product.

Visualization:



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Caption: Hydroamination reaction pathways.

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